molecular formula C12H8F6O6 B1463485 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid CAS No. 1268628-19-8

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Cat. No.: B1463485
CAS No.: 1268628-19-8
M. Wt: 362.18 g/mol
InChI Key: JBDNTHMZRUYPBG-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a fluorinated derivative of terephthalic acid, featuring trifluoroethoxy (-OCH₂CF₃) substituents at the 2,5-positions of the benzene ring. This compound is structurally tailored to enhance electronic and steric properties, making it valuable in advanced materials such as metal-organic frameworks (MOFs), polymers, and catalysts. The trifluoroethoxy groups impart high thermal stability, hydrophobicity, and electron-withdrawing effects, which influence the acidity of the carboxylic acid groups and coordination behavior in supramolecular assemblies .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDNTHMZRUYPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is an organic compound that has gained attention in scientific research for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may impart distinct biochemical properties. This article reviews the biological activity of this compound, focusing on its anticancer and anti-diabetic properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H10_{10}F6_6O4_4
  • CAS Number: 1268628-19-8

This compound features two trifluoroethoxy substituents attached to a terephthalic acid backbone, which enhances its solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cell Viability Assays: In vitro experiments using MTT assays have shown that certain derivatives can induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) values for some derivatives were reported as follows:
    CompoundIC50_{50} (µM)% Cell Death
    Compound A10.1451.58%
    Compound B8.1450.12%
    Compound C10.4853.65%

These results indicate that the presence of the trifluoroethoxy group enhances cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis and DNA damage .

  • Apoptosis Induction: The TUNEL assay results indicated significant DNA fragmentation in treated cancer cells, confirming the induction of apoptosis. This suggests that the compound may act through pathways that promote programmed cell death .

Anti-Diabetic Activity

In addition to its anticancer properties, research has also explored the anti-diabetic potential of this compound:

  • Drosophila Model Studies: In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels in diabetic models. The compounds exhibited better anti-diabetic activity compared to other synthesized compounds .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The trifluoroethoxy groups may influence the binding affinity of the compound to various enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could potentially modulate receptor activity related to cell proliferation and apoptosis.
  • Oxidative Stress Induction: The presence of fluorinated groups may enhance oxidative stress within cells, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • A study conducted on a series of synthesized derivatives demonstrated their potential as effective drug candidates for treating cancer and diabetes .
  • Another investigation focused on the structure-activity relationship (SAR) revealed that modifications to the trifluoroethoxy substituents significantly affected biological outcomes.

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have highlighted the potential of 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid derivatives in the development of anti-cancer and anti-diabetic agents.

  • Anti-Cancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, specific derivatives demonstrated IC50 values ranging from 8.14 µM to 10.48 µM, indicating effective cytotoxicity against various cancer cell lines .
  • Anti-Diabetic Properties : In vivo studies using genetically modified Drosophila models indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .
CompoundIC50 Value (µM)% Cell Death
Compound 5b10.1451.58%
Compound 5d8.1450.12%
Compound 5m10.4853.65%

Materials Science Applications

The unique properties of this compound make it an ideal candidate for the synthesis of advanced materials, particularly metal-organic frameworks (MOFs).

  • Hydrophobic MOFs : The compound has been utilized as a linker in the synthesis of highly fluorinated MOFs. These materials are valuable for applications such as selective CO₂ capture and hydrocarbon storage due to their enhanced hydrophobicity .
  • Structural Applications : The incorporation of this compound into MOFs has led to the formation of structures with improved stability and functionality. For example, the reaction with rare-earth ions resulted in frameworks that exhibit unique crystal structures suitable for gas separation technologies .

Table 2: Properties of MOFs Synthesized with this compound

Material TypeStructure TypeApplication Area
RE-TTA-pcuPrimitive cubicGas separation
RE-TTA-fcuFace-centered cubicHydrocarbon storage

Environmental Applications

The hydrophobic nature of materials derived from this compound also suggests potential applications in environmental remediation.

  • Oil Spill Cleanup : Fluorinated compounds are known for their ability to repel water while interacting favorably with organic solvents. This property can be harnessed for developing materials that can effectively absorb oil spills from water bodies .
  • Water Purification : The ability to selectively capture contaminants makes these compounds suitable candidates for innovative water purification technologies .

Comparison with Similar Compounds

2,5-Bis(trifluoromethyl)terephthalic Acid

  • Structure : Substituted with -CF₃ groups at the 2,5-positions.
  • Molecular Formula : C₁₀H₄F₆O₄; Molecular Weight : 302.13 g/mol .
  • Key Properties :
    • Stronger electron-withdrawing effect compared to trifluoroethoxy groups, leading to higher acidity (pKa ~1.5 for carboxylic groups).
    • Used in MOFs for gas storage and catalysis due to its rigid, hydrophobic framework .
  • Synthesis : Typically synthesized via direct trifluoromethylation of terephthalic acid derivatives using fluorinated reagents .

2,5-Bis(prop-2-yn-1-yloxy)terephthalic Acid (2,5-BPTA)

  • Structure : Propargyloxy (-OCH₂C≡CH) substituents at 2,5-positions.
  • Molecular Formula : C₁₂H₈O₆; Molecular Weight : 248.19 g/mol .
  • Key Properties :
    • Terminal alkynyl groups enable "click chemistry" for post-synthetic modification of MOFs.
    • Lower thermal stability (decomposes above 200°C) compared to fluorinated analogs.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

  • Structure: Trifluoroethoxy substituents on benzoic acid (monocarboxylic acid).
  • Molecular Formula : C₁₁H₈F₆O₄; Molecular Weight : 318.17 g/mol .
  • Key Differences :
    • Lacks the second carboxylic acid group, limiting its utility in polymer/MOF synthesis.
    • Higher volatility (bp ~37–38°C) due to reduced polarity .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility (in DMF) Thermal Stability (°C) Applications
2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid -OCH₂CF₃ ~318* Moderate >250 MOFs, fluorinated polymers
2,5-Bis(trifluoromethyl)terephthalic acid -CF₃ 302.13 Low >300 Catalysis, gas storage
2,5-Furandicarboxylic Acid (FDCA) Furan ring 156.10 High ~230 Bio-based polymers (e.g., PEF)
Thiophene-2,5-diyldiboronic Acid Thiophene-B(OH)₂ 171.78 High <200 Conductive polymers

*Estimated based on structural analogs.

Preparation Methods

Preparation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Intermediate

  • Starting Material: 1,4-Dibromobenzene or 2,5-dihalotoluene (where halogen = F, Cl, Br, or I).
  • Reagents: 2,2,2-Trifluoroethanol in 2-10 fold molar excess relative to the dihalogenated substrate.
  • Catalyst: Copper-containing catalyst (e.g., CuI or CuBr) to facilitate nucleophilic aromatic substitution.
  • Base: Strong base such as potassium carbonate or sodium hydride to deprotonate trifluoroethanol and generate the trifluoroethoxide nucleophile.
  • Solvent: Suitable polar aprotic solvents or water as indicated.
  • Conditions: Reaction temperature maintained at 95-100°C for approximately 4 hours with stirring.
  • Workup: Cooling to 25-30°C, followed by pouring into cold aqueous methanol (40%) to precipitate product and remove impurities.

This step replaces the halogen atoms on the aromatic ring with trifluoroethoxy groups, yielding 1,4-bis(2,2,2-trifluoroethoxy)benzene or 2,5-bis(2,2,2-trifluoroethoxy)toluene depending on the starting material used.

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

  • Oxidizing Agent: Aqueous sodium permanganate (40% solution).
  • Conditions: The reaction mixture is heated to approximately 81°C for 1 hour before gradual addition of sodium permanganate over 6.5 hours.
  • Post-Oxidation: Stirring continued at 83-93°C for an additional 75 minutes.
  • Filtration: Manganese oxide precipitates are filtered off at 80-95°C and washed with hot water.
  • Crystallization: The filtrate is cooled to about 9°C to induce crystallization of the acid product.
  • Purification: The crystalline product is filtered, washed with water, and dried.

This oxidation converts methyl groups (if starting from toluene derivatives) into carboxylic acid groups, completing the synthesis of this compound.

Reaction Conditions and Optimization Data

Step Reagents/Conditions Temperature (°C) Time Notes
Nucleophilic substitution 1,4-Dibromobenzene + 2,2,2-trifluoroethanol + Cu catalyst + base 95-100 4 hours 2-10 fold excess trifluoroethanol; stirring
Oxidation Sodium permanganate (40% aqueous) 81-93 7.5 hours total Gradual addition over 6.5 hours; filtration at 80-95°C
Crystallization and washing Cooling to 9°C, filtration, washing with water 9 Until crystallization Removes unreacted intermediates and impurities

Research Findings and Notes

  • The use of copper catalysts in the nucleophilic aromatic substitution step significantly improves the substitution efficiency of trifluoroethoxy groups onto the aromatic ring.
  • Excess trifluoroethanol ensures complete conversion of halogen substituents.
  • Controlled addition of sodium permanganate and temperature maintenance during oxidation prevent over-oxidation and degradation of the product.
  • The final product exhibits high purity after crystallization and washing steps.
  • Alternative starting materials such as 2,5-dihalotoluene allow for regioselective substitution and oxidation to target the 2,5-positions specifically.
  • The described multi-step synthesis is scalable and suitable for industrial production of this fluorinated terephthalic acid derivative.

Summary Table of Preparation Method

Stage Starting Material Key Reagents Catalyst/Base Conditions Product/Intermediate
1. Nucleophilic Substitution 1,4-Dibromobenzene or 2,5-Dihalotoluene 2,2,2-Trifluoroethanol (excess) Copper catalyst + strong base 95-100°C, 4 h 1,4-Bis(2,2,2-trifluoroethoxy)benzene or 2,5-Bis(2,2,2-trifluoroethoxy)toluene
2. Oxidation 2,5-Bis(2,2,2-trifluoroethoxy)toluene Sodium permanganate (40% aq.) - 81-93°C, 7.5 h total This compound

Additional Notes

  • Other synthetic routes involving ester intermediates or alternative protecting groups have been reported for related terephthalic acid derivatives but are less documented for this specific fluorinated compound.
  • The presence of trifluoroethoxy groups imparts unique electronic and steric properties, influencing reactivity and purification steps.
  • The described preparation method is supported by patent literature and is considered the authoritative route for this compound.

Q & A

Q. What role does this compound play in designing proton-conductive MOFs?

  • Methodology : Its rigid aromatic core and acidic protons enable stable MOF frameworks with high proton mobility. Conductivity is measured via electrochemical impedance spectroscopy (EIS) under varying humidity. Compare with MOFs using non-fluorinated linkers to assess fluorine’s impact .

Q. How is it utilized as a pharmaceutical intermediate (e.g., flecainide derivatives)?

  • Methodology : React the carboxylic acid groups with amines (e.g., piperidine derivatives) via EDC/HOBt coupling. Monitor reaction efficiency by ¹H NMR (disappearance of -COOH peaks). Purify via flash chromatography and validate bioactivity via in vitro cardiac ion channel assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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